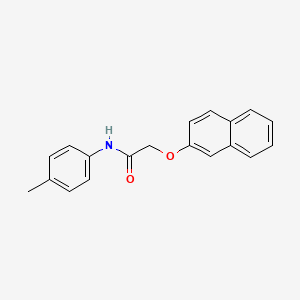

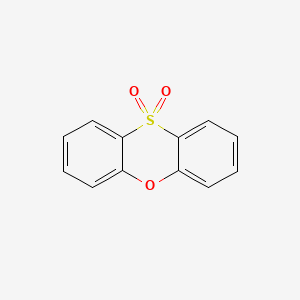

![molecular formula C25H24N6O4S B5571821 2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide](/img/structure/B5571821.png)

2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals characterized by their incorporation of 1,2,4-triazole, a heterocyclic moiety known for its utility in various chemical reactions and potential biological activities. Its synthesis and investigation are pivotal for exploring its chemical and physical properties, which can lead to various applications in material science, catalysis, and potentially bioactive compounds.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide, leading to a base structure that can be further modified through reactions with chloroacetic acid and subsequent esterification (Castiñeiras, García-Santos, & Saa, 2018). For the specific compound , adaptations of these synthesis routes, involving specific substitutions at the phenyl and pyridinyl groups, are implied for targeted functional group incorporation.

Molecular Structure Analysis

The molecular structure of triazole derivatives, including the subject compound, is often elucidated through single-crystal X-ray diffraction. This technique provides detailed information about the arrangement of atoms within the molecule, showcasing the heterocyclic core and substituent positioning that dictate the molecule's reactivity and interaction capabilities (Jin-Xia Mu et al., 2015).

Scientific Research Applications

Cancer Treatment Applications

Research has identified certain derivatives of the mentioned compound as potent agents in inhibiting cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. These derivatives have been tested against human melanoma IGR39, human triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, showing selective cytotoxicity towards cancer cells. Notably, specific derivatives exhibited significant activity in 3D cell cultures, suggesting their potential as antimetastatic candidates due to their selective action towards cancer cells over normal cells (Šermukšnytė et al., 2022).

Antimicrobial Activities

The compound's derivatives have been synthesized and evaluated for their antimicrobial activities, showing effectiveness against a range of microorganisms. Some studies focused on synthesizing new 1,2,4-triazoles and their Mannich and Schiff bases, revealing good to moderate antimicrobial activity against tested strains. This suggests the potential of these derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bayrak et al., 2009).

Material Science and Corrosion Inhibition

Some studies have explored the application of compounds containing the methylthiophenyl moiety for inhibiting corrosion of metals in acidic mediums. The efficiency of these compounds as corrosion inhibitors has been linked to their molecular structures, where the strategic placement of the thiophenyl group significantly alters their activity. This highlights the potential of these compounds in developing new materials with enhanced corrosion resistance (Gece & Bilgiç, 2012).

Neuritogenic Activities

The neuritogenic activity of acylhydrazone compounds with the structure of 1,2,4-triazole has been studied, with some compounds showing the ability to induce neurite outgrowth. This suggests potential applications in neural repair and regeneration treatments, offering a promising avenue for the development of therapeutic agents targeting neural health (Jiang et al., 2020).

properties

IUPAC Name |

2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O4S/c1-33-20-10-9-18(22(34-2)23(20)35-3)15-27-28-21(32)16-36-25-30-29-24(17-11-13-26-14-12-17)31(25)19-7-5-4-6-8-19/h4-15H,16H2,1-3H3,(H,28,32)/b27-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVGQLVESYEEAM-JFLMPSFJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

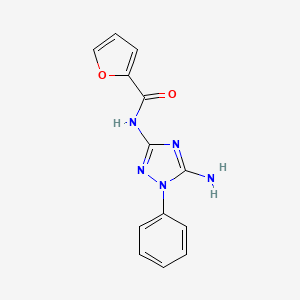

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)

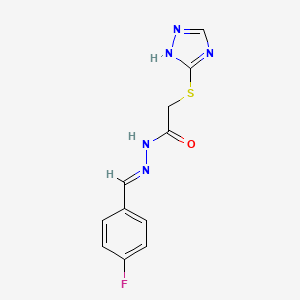

![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5571781.png)

![N'-[2-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5571787.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)

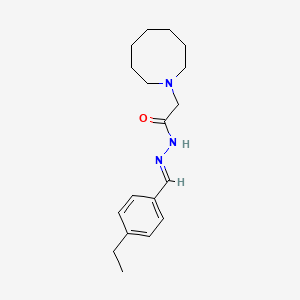

![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)

![N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5571818.png)